molecular formula C15H11FN4OS B5834477 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

Cat. No.: B5834477
M. Wt: 314.3 g/mol
InChI Key: YLSUCEXOSALGDJ-UHFFFAOYSA-N
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Description

1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is a chemical compound with the molecular formula C15H11FN4OS It is a member of the thiadiazole family, which is known for its diverse biological activities

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential uses, particularly if it shows promising biological activity. This could include more detailed studies of its mechanism of action, as well as investigations into its safety and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with phenyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the phenylurea moiety.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research indicates possible applications in developing new pharmaceuticals, particularly for treating infections and inflammatory conditions.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a phenylurea moiety makes it particularly interesting for further research and development.

Properties

IUPAC Name

1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4OS/c16-11-6-4-5-10(9-11)13-19-20-15(22-13)18-14(21)17-12-7-2-1-3-8-12/h1-9H,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSUCEXOSALGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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